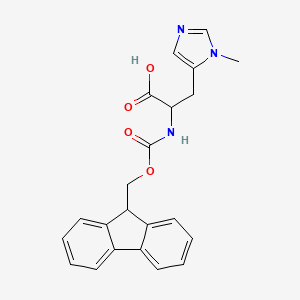

Fmoc-D-His(3-Me)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-D-Histidine(3-Methyl)-OH: is a derivative of the amino acid histidine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the 3-position of the imidazole ring. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Histidine(3-Methyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-Histidine is protected using the Fmoc group. This is achieved by reacting D-Histidine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Methylation of the Imidazole Ring: The imidazole ring of the protected histidine is methylated at the 3-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Fmoc-D-Histidine(3-Methyl)-OH in high purity.

Industrial Production Methods: In an industrial setting, the production of Fmoc-D-Histidine(3-Methyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and methylation reactions efficiently.

Automated Purification Systems: These systems are employed to purify the product, ensuring consistency and high yield.

化学反応の分析

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: Fmoc-D-Histidine(3-Methyl)-OH can undergo peptide coupling reactions with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: The imidazole ring can participate in substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DIC and HOBt in DMF or dichloromethane (DCM).

Substitution: Various electrophiles in the presence of a base.

Major Products:

Deprotected Amino Acid: D-Histidine(3-Methyl)-OH.

Peptides: Peptides containing the Fmoc-D-Histidine(3-Methyl)-OH residue.

Substituted Derivatives: Various substituted imidazole derivatives.

科学的研究の応用

Peptide Synthesis

Fmoc-D-His(3-Me)-OH is primarily used as a protective group in solid-phase peptide synthesis (SPPS). Its stability under various conditions allows for selective modification of amino acids without significant racemization. This property is particularly advantageous when synthesizing histidine-containing peptides, as it minimizes the formation of unwanted isomers during coupling reactions.

Case Study: Racemization Minimization

A study demonstrated that using this compound in SPPS resulted in less than 5% racemization during peptide coupling reactions. This was significantly lower compared to other histidine derivatives, which exhibited higher rates of racemization under similar conditions . The effectiveness of this compound in maintaining optical purity during synthesis makes it a preferred choice among researchers.

Drug Development

The unique structure of this compound aids in the design of novel pharmaceuticals targeting specific biological pathways. Its incorporation into drug candidates enhances their binding affinity and efficacy.

Example: Antitubercular Activity

Research involving synthetic analogs of evybactin, which included this compound at position 5, showed comparable antibacterial activity to the natural product. This indicates its potential utility in developing effective treatments against tuberculosis .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is vital for developing biosensors and targeted drug delivery systems.

Application in Biosensors

The compound has been utilized in creating biosensors that detect specific biomolecules through its ability to form stable conjugates with various substrates. This capability enhances the sensitivity and specificity of biosensors used in clinical diagnostics.

Cancer Therapy

The synthesis of histidine-containing peptides using this compound is significant in cancer research. These peptides can be designed to target specific cancer cells, improving treatment outcomes.

Research Findings

Studies have highlighted the effectiveness of histidine-rich peptides in inducing apoptosis in cancer cells. The use of this compound allows for the precise control over peptide sequences, optimizing their therapeutic potential against various cancer types .

Protein Engineering

This compound is instrumental in protein engineering, enabling scientists to create modified proteins with enhanced properties for diverse applications such as enzyme design and therapeutic proteins.

Example: Enzyme Design

In a study focused on enzyme engineering, researchers utilized this compound to incorporate histidine into enzyme active sites. This modification improved catalytic efficiency and substrate specificity, demonstrating its importance in biotechnological applications .

Summary Table of Applications

作用機序

Molecular Targets and Pathways:

Peptide Bond Formation: Fmoc-D-Histidine(3-Methyl)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.

Catalytic Activity: The imidazole ring can act as a nucleophile or base in various catalytic processes, facilitating reactions such as hydrolysis and phosphorylation.

類似化合物との比較

Fmoc-D-Histidine-OH: Lacks the methyl group at the 3-position of the imidazole ring.

Fmoc-L-Histidine(3-Methyl)-OH: The L-enantiomer of the compound.

Fmoc-D-Histidine(1-Methyl)-OH: Methylation at the 1-position of the imidazole ring.

Uniqueness:

Methylation Position: The 3-methyl group on the imidazole ring of Fmoc-D-Histidine(3-Methyl)-OH provides unique steric and electronic properties, influencing its reactivity and interactions.

Enantiomeric Form: The D-enantiomer offers different biological activity and stability compared to the L-enantiomer.

生物活性

Fmoc-D-His(3-Me)-OH, a derivative of the amino acid histidine, is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the 3-position of the imidazole ring. This compound is extensively utilized in peptide synthesis due to its stability and unique biological properties. This article reviews the biological activity of this compound, focusing on its applications in protein engineering, drug development, and enzyme inhibition.

This compound is characterized by its ability to undergo various chemical reactions essential for peptide synthesis:

- Deprotection : The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

- Coupling Reactions : It participates in peptide coupling reactions with other amino acids using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

- Substitution Reactions : The imidazole ring can engage in substitution reactions, making it versatile for modifications .

Protein Engineering

This compound is employed in designing modified proteins that exhibit enhanced stability and functionality. Its unique 3-methyl modification influences steric and electronic properties, which may affect protein folding and interactions.

Enzyme Inhibition

Research indicates that this compound can be used to study enzyme-substrate interactions. The imidazole ring's ability to act as a nucleophile allows it to participate in catalytic processes, making it a valuable tool for developing enzyme inhibitors .

Drug Development

The compound plays a significant role in synthesizing peptide-based drugs. Its stability under various conditions allows for the creation of therapeutic agents that can target specific biological pathways. For instance, studies have shown that derivatives containing D-histidine exhibit different biological activities compared to their L-enantiomers, influencing their therapeutic potential .

Study on Peptide Synthesis

A study demonstrated that when this compound was used in solid-phase peptide synthesis (SPPS), it resulted in minimal racemization compared to other histidine derivatives. This property is crucial for maintaining the optical purity of peptides intended for therapeutic use .

Table 1: Racemization Rates of Various Histidine Derivatives

| Compound | Racemization Rate (%) |

|---|---|

| This compound | < 5 |

| Fmoc-His(1-Trt)-OH | 3.9 |

| Fmoc-His(3-Bum)-OH | Minimal |

Antibacterial Activity

In another study, synthetic evybactin containing D-His(3-Me) was found to retain antibacterial activity similar to the natural product, suggesting potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to its molecular interactions:

- Peptide Bond Formation : The amino group of this compound nucleophilically attacks the carbonyl carbon of another amino acid during peptide bond formation.

- Catalytic Role : The imidazole ring can facilitate various chemical reactions by acting as a base or nucleophile .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other histidine derivatives:

- Fmoc-D-Histidine-OH : Lacks the methyl group at the 3-position, resulting in different reactivity profiles.

- Fmoc-L-Histidine(3-Methyl)-OH : The L-enantiomer exhibits distinct biological activities compared to its D counterpart.

- Fmoc-D-Histidine(1-Methyl)-OH : Methylation at the 1-position alters its steric and electronic properties significantly.

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。